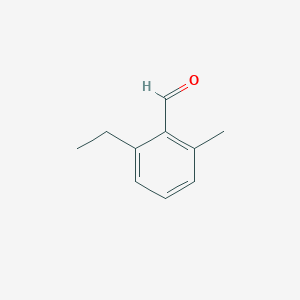










|
REACTION_CXSMILES
|
C(/N=[CH:6]/[C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=1Cl)CCC.[CH2:15]([Mg]Cl)[CH3:16].[O:19]1CCCC1>C(OCC)C.[Cl-].[Mn+2].[Cl-]>[CH2:15]([C:8]1[CH:9]=[CH:10][CH:11]=[C:12]([CH3:13])[C:7]=1[CH:6]=[O:19])[CH3:16] |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)/N=C/C1=C(C=CC=C1C)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0.19 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Mn+2].[Cl-]
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
7.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for a further 90 minutes, during which time the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
This compound was prepared
|
|
Type
|
CUSTOM
|
|
Details
|
described in Synthesis 1999, 2138-2144
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
CUSTOM
|
|
Details
|
rose to 50° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then quenched by dropwise addition of water
|
|
Type
|
ADDITION
|
|
Details
|
before being diluted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The mixture was then washed sequentially with water and with saturated brine
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (silica gel, ethyl acetate/heptane gradient)
|


Reaction Time |
90 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=C(C=O)C(=CC=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.88 g | |
| YIELD: PERCENTYIELD | 83% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |